molecular formula C21H21ClN2O3S B278484 3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B278484
M. Wt: 416.9 g/mol
InChI Key: MTSXZKSCVYSOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. It belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which have been shown to have a wide range of applications in the treatment of various diseases.

Mechanism of Action

3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. By blocking the activity of JAK enzymes, 3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide can reduce inflammation and other disease symptoms.
Biochemical and Physiological Effects:
3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It can also reduce the proliferation and activation of T cells, which play a key role in the pathogenesis of various autoimmune diseases.

Advantages and Limitations for Lab Experiments

3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency and specificity for JAK enzymes, as well as its ability to inhibit multiple JAK isoforms. However, it also has some limitations, such as its poor solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for the research and development of 3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide. One area of focus is the development of more potent and selective JAK inhibitors that can target specific isoforms of JAK enzymes. Another area of focus is the investigation of the long-term safety and efficacy of 3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide in various disease conditions. Additionally, there is a need for further research on the mechanisms of action of JAK inhibitors and their potential applications in other disease conditions.

Synthesis Methods

The synthesis of 3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 3-chloroaniline with 2-bromo-1-benzothiophene to form 3-chloro-N-(1-benzothiophen-2-yl)aniline. This intermediate is then reacted with N-methoxy-N-methylacetamide in the presence of potassium carbonate to form 3-chloro-N-[3-methoxy-4-(phenylamino)phenyl]-1-benzothiophene-2-carboxamide. Finally, this compound is acylated with pentanoyl chloride to produce the desired product, 3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of JAK enzymes, 3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide can reduce inflammation and other disease symptoms.

properties

Product Name

3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H21ClN2O3S/c1-3-4-9-18(25)24-15-11-10-13(12-16(15)27-2)23-21(26)20-19(22)14-7-5-6-8-17(14)28-20/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

MTSXZKSCVYSOAM-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)OC

Origin of Product

United States

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